Isouron
Overview
Description
Preparation Methods
The synthesis of Isouron involves several chemical reactions. The primary synthetic route includes the following steps:
Synthesis of the precursor: The precursor, 5-tert-butyl-3-isoxazole, is synthesized through a series of reactions involving tert-butyl alcohol and other reagents.
Formation of the urea derivative: The precursor is then reacted with dimethylamine and phosgene to form the urea derivative, 3-(5-tert-butyl-3-isoxazolyl)-1,1-dimethylurea.
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes rigorous purification steps to ensure the final product meets the required standards for agricultural use .
Chemical Reactions Analysis
Isouron undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: this compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Isouron has several scientific research applications, including:
Agricultural Chemistry: As a herbicide, this compound is used to control weeds in various crops, enhancing agricultural productivity.
Environmental Studies: Research on the environmental fate and ecotoxicity of this compound helps understand its impact on ecosystems.
Pharmacokinetics: Studies on the uptake and metabolism of this compound in plants, such as rice, provide insights into its behavior in biological systems.
Mechanism of Action
Isouron exerts its herbicidal effects by inhibiting photosynthesis at photosystem II. This inhibition disrupts the electron transport chain, leading to the production of reactive oxygen species and ultimately causing cell death in susceptible plants . The molecular target of this compound is the D1 protein in the photosystem II complex, which is crucial for the photosynthetic process.
Comparison with Similar Compounds
Isouron belongs to the class of urea herbicides, which includes other compounds such as diuron, linuron, and monuron. Compared to these herbicides, this compound is unique due to its specific structural features, such as the presence of the tert-butyl group and the isoxazole ring. These structural differences contribute to its distinct herbicidal activity and selectivity .
Similar Compounds
- Diuron
- Linuron
- Monuron
This compound’s unique structure and mode of action make it a valuable tool in agricultural weed management, offering advantages over other herbicides in certain applications .
Properties
IUPAC Name |
3-(5-tert-butyl-1,2-oxazol-3-yl)-1,1-dimethylurea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2/c1-10(2,3)7-6-8(12-15-7)11-9(14)13(4)5/h6H,1-5H3,(H,11,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLLJHQLUZAKJFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1042079 | |
Record name | Isouron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1042079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55861-78-4 | |
Record name | Isouron | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55861-78-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isouron [ANSI:BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055861784 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isouron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1042079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ISOURON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EBG244KQOD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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